molecular formula C10H11FN4 B2813850 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine CAS No. 1341439-39-1

1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2813850
CAS No.: 1341439-39-1
M. Wt: 206.224
InChI Key: XUFJAYZZLUTDBR-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Mechanism of Action

Target of Action

The compound’s primary targets are Tumor necrosis factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response. TNF is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. IL-1β and IL-6 are also pro-inflammatory cytokines that play important roles in immune response.

Mode of Action

The compound acts as an inhibitor of these cytokines, reducing their levels and thereby mitigating the inflammatory response . It achieves this by binding to these cytokines and preventing them from interacting with their respective receptors, thus blocking the signal transduction pathway .

Biochemical Pathways

The inhibition of these cytokines affects the NF-κB signaling pathway , a key regulator of immune response to infection. Inhibition of TNFα, IL-1β, and IL-6 leads to a decrease in the expression of inflammatory genes that are regulated by the NF-κB pathway .

Pharmacokinetics

The compound is likely to be absorbed in the gastrointestinal tract after oral administration .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the key cytokines involved in the inflammatory response, the compound can reduce cellular infiltration to sites of inflammation, thereby reducing local damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.

    Methylation: The final step involves the methylation of the triazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methylphenol
  • 3-fluorophenol
  • 4-chloro-2-methylphenol
  • 4-fluoro-3-methylphenol

Uniqueness

1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the triazole ring and the fluorinated phenyl group. This combination enhances its stability, bioavailability, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-6-5-8(11)3-4-9(6)15-10(12)13-7(2)14-15/h3-5H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFJAYZZLUTDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=NC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341439-39-1
Record name 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine
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